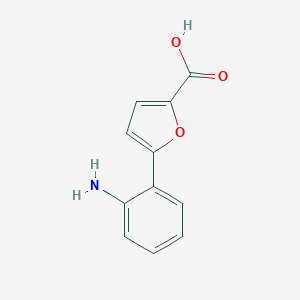

5-(2-Aminophenyl)furan-2-carboxylic acid

Description

Properties

IUPAC Name |

5-(2-aminophenyl)furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c12-8-4-2-1-3-7(8)9-5-6-10(15-9)11(13)14/h1-6H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASHCVWNDCDTTGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90495168 | |

| Record name | 5-(2-Aminophenyl)furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90495168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65172-75-0 | |

| Record name | 5-(2-Aminophenyl)furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90495168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-(2-Aminophenyl)furan-2-carboxylic acid

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, scientifically-grounded methodology for the synthesis of 5-(2-Aminophenyl)furan-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The furan scaffold is a privileged structure in numerous pharmacologically active agents, acting as a versatile bioisostere that can enhance drug-receptor interactions and improve pharmacokinetic profiles[1][2]. This document details a robust and efficient three-step synthetic pathway, commencing with a palladium-catalyzed Suzuki-Miyaura cross-coupling, followed by saponification, and concluding with a chemoselective reduction of a nitro aromatic intermediate. The narrative emphasizes the causality behind experimental choices, ensuring that the described protocols are not merely procedural but are also instructive and self-validating.

Strategic Overview: A Retrosynthetic Approach

The synthesis of the target molecule is predicated on a logical disconnection approach. The primary amine of the target compound is most reliably installed via the reduction of a corresponding nitro group. This strategic choice simplifies the synthesis by allowing for the use of more stable and commercially available precursors. The carbon-carbon bond between the furan and phenyl rings is ideally formed using a palladium-catalyzed cross-coupling reaction, a cornerstone of modern pharmaceutical synthesis due to its reliability and functional group tolerance[3][4]. This leads to the following retrosynthetic analysis:

Caption: Retrosynthetic analysis of the target molecule.

This pathway leverages a convergent synthesis strategy, building complexity from readily available starting materials.

Part I: Synthesis of the Nitro-Aryl Intermediate

The first part of the synthesis focuses on constructing the core C-C bond and establishing the correct oxidation state of the functional groups prior to the final reduction.

Step 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming aryl-aryl bonds. The reaction proceeds via a catalytic cycle involving a palladium(0) species. The choice of a palladium catalyst with phosphine ligands, such as bis(triphenylphosphine)palladium(II) dichloride, is critical as it readily forms the active Pd(0) catalyst in situ and facilitates the key steps of oxidative addition and reductive elimination[5]. A weak base like sodium carbonate is employed to activate the boronic acid without promoting unwanted side reactions[6][7].

Sources

- 1. sciencemadness.org [sciencemadness.org]

- 2. researchgate.net [researchgate.net]

- 3. Nitro Reduction - SnCl2 [commonorganicchemistry.com]

- 4. escholarship.org [escholarship.org]

- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

An In-depth Technical Guide to the Chemical Properties of 5-(2-Aminophenyl)furan-2-carboxylic acid

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 5-(2-Aminophenyl)furan-2-carboxylic acid (CAS No. 20863-88-1)[1]. As a member of the substituted furanocarboxylic acid family, this molecule holds significant potential as a versatile building block in medicinal chemistry and materials science. This document synthesizes available data on analogous compounds to present a detailed profile, including predicted physicochemical properties, a robust synthetic methodology, in-depth spectral analysis, and an evaluation of its chemical reactivity and potential applications. All protocols and claims are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility for researchers in the field.

Introduction and Molecular Overview

This compound is a bifunctional organic molecule featuring a furan-2-carboxylic acid core substituted at the 5-position with an ortho-aminophenyl group. The strategic placement of the amino and carboxylic acid functionalities on a semi-rigid heterocyclic scaffold makes it an intriguing candidate for the synthesis of novel heterocyclic systems, coordination complexes, and biologically active agents. Furan-containing compounds are prevalent in pharmacologically active substances, often acting as bioisosteres for phenyl rings and contributing to a diverse range of therapeutic properties including antimicrobial and anticancer activities.[1][2] The presence of both a nucleophilic amine and an electrophilic carboxylic acid (or its derivatives) within the same structure allows for a wide array of chemical transformations, making it a valuable synthon for combinatorial chemistry and targeted drug design.

Physicochemical and Structural Properties

While specific experimental data for this compound is not extensively published, its properties can be reliably predicted based on its structure and data from analogous compounds.

| Property | Predicted Value / Information | Basis of Prediction |

| CAS Number | 20863-88-1 | Publicly available chemical database.[1] |

| Molecular Formula | C₁₁H₉NO₃ | Calculated from the chemical structure. |

| Molecular Weight | 203.19 g/mol | Calculated from the atomic weights of the constituent elements. |

| Appearance | Expected to be a crystalline solid, likely off-white to light brown. | Based on the appearance of related aminophenyl and furoic acid derivatives. |

| Melting Point | Predicted to be in the range of 180-220 °C (with decomposition). | Analogy with 5-(4-nitrophenyl)furan-2-carboxylic acid (m.p. 256 °C with dec.) and the influence of intramolecular hydrogen bonding.[3] |

| Solubility | Sparingly soluble in water and non-polar organic solvents. Soluble in polar aprotic solvents like DMSO and DMF. | The zwitterionic character and crystalline nature suggest limited solubility in many common solvents. |

| pKa (Carboxylic Acid) | Estimated to be in the range of 3.5 - 4.5. | Similar to other substituted furoic acids. |

| pKa (Anilinium Ion) | Estimated to be in the range of 2.0 - 3.0. | The electron-withdrawing nature of the furan-2-carboxylic acid moiety is expected to decrease the basicity of the aniline nitrogen. |

Proposed Synthesis and Methodology

A robust and high-yielding synthesis of this compound can be achieved via a two-step process involving a Suzuki-Miyaura cross-coupling reaction followed by ester hydrolysis. An alternative route involves the reduction of a nitro-precursor.

Synthetic Route 1: Suzuki-Miyaura Coupling

This is the preferred route due to the mild reaction conditions and high functional group tolerance of the Suzuki-Miyaura coupling.[2][4] The synthesis starts with commercially available methyl 5-bromofuran-2-carboxylate and couples it with a suitable 2-aminophenylboronic acid derivative.

Caption: Proposed Suzuki coupling synthesis workflow.

Experimental Protocol:

Step 1: Synthesis of Methyl 5-(2-(tert-butoxycarbonylamino)phenyl)furan-2-carboxylate

-

To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add methyl 5-bromofuran-2-carboxylate (1.0 eq), 2-(tert-butoxycarbonylamino)phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq).

-

Add a suitable solvent system, such as a 3:1 mixture of 1,4-dioxane and water.

-

Add a base, typically Na₂CO₃ (2.0 eq) or K₃PO₄ (2.0 eq).

-

Heat the reaction mixture to 80-90 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the protected intermediate.

Causality: The use of a Boc-protected aminophenylboronic acid is crucial to prevent side reactions involving the free amine, which could otherwise coordinate to the palladium catalyst and inhibit its activity. The choice of a palladium catalyst and base is critical for efficient transmetalation and reductive elimination steps in the catalytic cycle.[2]

Step 2: Hydrolysis to this compound

-

Dissolve the protected intermediate from Step 1 in a suitable solvent such as methanol or a mixture of THF and water.

-

Add an excess of a strong base, such as NaOH (3.0-4.0 eq) or LiOH (3.0-4.0 eq).

-

Heat the mixture to reflux (60-70 °C) and stir for 2-4 hours until the saponification is complete (monitored by TLC).

-

Cool the reaction mixture and partially concentrate in vacuo to remove the organic solvent.

-

Dilute with water and carefully acidify with 1 M HCl to a pH of 4-5. The product should precipitate out of solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.

Self-Validation: The progress of both the coupling and hydrolysis steps can be reliably monitored by TLC, observing the disappearance of the starting materials and the appearance of the product spots. The final product's identity and purity should be confirmed by NMR, MS, and melting point analysis.

Synthetic Route 2: Reduction of a Nitro-Precursor

An alternative strategy involves the initial synthesis of 5-(2-nitrophenyl)furan-2-carboxylic acid, followed by the reduction of the nitro group.

Caption: Alternative synthesis via nitro group reduction.

This method is also highly effective. The precursor, 5-(2-nitrophenyl)furan-2-carboxylic acid, can be synthesized using a similar Suzuki coupling protocol with 2-nitrophenylboronic acid.[3] The subsequent reduction of the nitro group is a standard transformation, commonly achieved with reagents like tin(II) chloride in acidic media or catalytic hydrogenation.

Spectroscopic Analysis and Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following data is predicted based on established principles and data from structurally similar compounds, such as 5-(4-nitrophenyl)furan-2-carboxylic acid.[3][5]

¹H NMR Spectroscopy

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| COOH | 12.0 - 13.5 | broad singlet | - | Highly deshielded, exchangeable with D₂O. |

| Phenyl H (ortho to COOH) | ~7.8 - 8.0 | doublet of doublets | ~7.5, 1.5 | Deshielded due to proximity to the furan ring and anisotropy of the carboxylic acid group. |

| Phenyl H (para to COOH) | ~7.1 - 7.3 | triplet of doublets | ~7.5, 1.5 | |

| Furan H (C3) | ~7.2 - 7.4 | doublet | ~3.5 - 4.0 | |

| Furan H (C4) | ~6.7 - 6.9 | doublet | ~3.5 - 4.0 | Shielded relative to the C3 proton. |

| Phenyl H (ortho to NH₂) | ~6.6 - 6.8 | triplet | ~7.5 | Shielded due to the electron-donating amine group. |

| Phenyl H (para to NH₂) | ~6.5 - 6.7 | doublet | ~7.5 | |

| NH₂ | 4.5 - 5.5 | broad singlet | - | Chemical shift is solvent and concentration-dependent; exchangeable with D₂O. |

Note: Predicted spectra are based on analysis of related compounds. Actual values may vary. The aromatic region will likely show complex overlapping multiplets. 2D NMR techniques (COSY, HSQC) would be essential for unambiguous assignment.

¹³C NMR Spectroscopy

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (Carboxylic Acid) | 158 - 162 | Typical range for a furan carboxylic acid. |

| Furan C5 (attached to phenyl) | 155 - 159 | Deshielded due to substitution. |

| Furan C2 (attached to COOH) | 144 - 148 | |

| Phenyl C2' (attached to NH₂) | 145 - 149 | Deshielded due to nitrogen attachment. |

| Phenyl C1' (attached to furan) | 118 - 122 | |

| Phenyl C4', C6' | 128 - 132 | |

| Furan C3 | 119 - 123 | |

| Phenyl C3', C5' | 115 - 119 | Shielded due to the effect of the amino group. |

| Furan C4 | 110 - 114 |

Infrared (IR) Spectroscopy

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |

| O-H (Carboxylic Acid) | 2500 - 3300 (very broad) | Stretching |

| N-H (Amine) | 3300 - 3500 (two bands, medium) | Symmetric & Asymmetric Stretching |

| C=O (Carboxylic Acid) | 1680 - 1710 (strong) | Stretching |

| C=C (Aromatic) | 1580 - 1620 (medium) | Stretching |

| C-O (Furan & Acid) | 1200 - 1300 (strong) | Stretching |

| N-H (Amine) | 1550 - 1650 (medium) | Bending |

Mass Spectrometry (MS)

-

High-Resolution MS (HRMS): The calculated exact mass for C₁₁H₉NO₃ [M+H]⁺ is 204.0655. This value is critical for confirming the elemental composition.

-

Fragmentation Pattern: The molecular ion peak [M]⁺ should be observable. Key fragmentation would likely involve the loss of COOH (m/z 45) and potentially CO (m/z 28), leading to characteristic daughter ions.

Chemical Reactivity and Stability

-

Reactivity of the Amino Group: The primary aromatic amine is a versatile functional group. It can undergo diazotization, acylation, alkylation, and serve as a nucleophile in condensation reactions to form various heterocyclic systems (e.g., benzimidazoles, quinolines).

-

Reactivity of the Carboxylic Acid Group: The carboxylic acid can be converted into a variety of derivatives, including esters, amides, and acid chlorides. These transformations are standard and allow for the molecule to be coupled with other synthons.[1]

-

Intramolecular Cyclization: Under certain conditions (e.g., high temperature, presence of a coupling agent), intramolecular cyclization between the amino and carboxylic acid groups could potentially occur to form a lactam.

-

Stability and Storage: The compound is expected to be stable under normal laboratory conditions. However, like many anilines, it may be sensitive to light and air, leading to gradual oxidation and discoloration. It should be stored in a cool, dark place under an inert atmosphere.[6][7] Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[6]

Potential Applications

The unique structural features of this compound suggest its utility in several areas of chemical and pharmaceutical research:

-

Pharmaceutical Scaffolding: The molecule serves as a rigid scaffold for the synthesis of more complex drug candidates. The furan ring is a known pharmacophore in various therapeutic areas, including anti-infective and anti-cancer agents.[2]

-

Ligand Synthesis for Metal Complexes: The presence of N and O donor atoms makes it an excellent candidate for the synthesis of chelating ligands for various metal ions. Such complexes could have applications in catalysis or as therapeutic agents.

-

Polymer Science: As a bifunctional monomer, it could be used in the synthesis of novel polyamides or polyesters with unique thermal and optical properties.

-

Fluorescent Probes: The extended π-system of the aminophenyl-furan structure suggests potential for fluorescent properties, which could be modulated by pH or metal ion binding, making it a candidate for sensor development.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling aromatic amines and carboxylic acids should be followed:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[6][8] Avoid contact with skin and eyes.

-

Hazards: Expected to be an irritant to the skin, eyes, and respiratory system.[6]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[6]

References

-

ResearchGate. Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. [Link]

-

ResearchGate. Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex. (2025-08-09). [Link]

-

Boron Molecular. 5-(3-Aminophenyl)furan-2-carboxylic acid methyl ester. [Link]

-

Organic Syntheses. Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. [Link]

-

MDPI. 5-(4-Nitrophenyl)furan-2-carboxylic Acid. [Link]

-

ResearchGate. Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds. [Link]

-

CAS Common Chemistry. Diethyl maleate. [Link]

-

The Good Scents Company. diethyl maleate. [Link]

-

ResearchGate. (PDF) 5-(4-Nitrophenyl)furan-2-carboxylic Acid. [Link]

-

Green Chemistry (RSC Publishing). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. [Link]

-

PubChem. 2-Furancarboxylic acid. [Link]

-

ResearchGate. Selective synthesis of 2-furoic acid and 5-hydroxymethyl-2-furancarboxylic acid from bio-based furans by recombinant Escherichia coli cells | Request PDF. [Link]

-

PubChem. Diethyl Maleate. [Link]

-

Semantic Scholar. 5-(4-Nitrophenyl)furan-2-carboxylic acid Supplementary Materials. [Link]

-

ResearchGate. (PDF) One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. [Link]

-

RSC Publishing. Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. [Link]

-

Golm Metabolome Database. Synonyms of Furan-2-carboxylic acid. [Link]

-

PubChem. 5-Nitro-2-Furoic Acid. [Link]

-

Georganics. 5-(Hydroxymethyl)furan-2-carboxylic acid. [Link]

-

ResearchGate. ¹H NMR spectra of the 5‐hydroxymethyl‐2‐furancarboxylic acid (HFCA)‐based plasticizers. [Link]

-

MDPI. Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Biocatalyst. [Link]

-

NIST WebBook. 2-Furancarboxylic acid. [Link]

Sources

- 1. parchem.com [parchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 5-(4-Nitrophenyl)furan-2-carboxylic Acid [mdpi.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. biosynth.com [biosynth.com]

A Comprehensive Guide to the Spectroscopic Characterization of 5-(2-Aminophenyl)furan-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(2-Aminophenyl)furan-2-carboxylic acid and its derivatives represent a class of compounds with significant potential in medicinal chemistry and materials science. A thorough understanding of their structural and electronic properties is paramount for the rational design of novel therapeutics and functional materials. This technical guide provides a detailed exploration of the spectroscopic characteristics of this compound, offering insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By synthesizing data from analogous structures and fundamental spectroscopic principles, this document serves as a valuable resource for researchers engaged in the synthesis, characterization, and application of this important molecule.

Introduction: The Significance of this compound

Furan-containing compounds are a cornerstone of many pharmaceuticals and biologically active molecules, prized for their unique electronic properties and ability to act as versatile scaffolds. The introduction of an aminophenyl substituent at the 5-position of the furan ring, coupled with a carboxylic acid at the 2-position, creates a molecule with a rich chemical landscape. This substitution pattern is of particular interest in drug discovery, as it combines a key pharmacophore (the furan ring) with moieties that can participate in hydrogen bonding and salt formation, crucial for molecular recognition and bioavailability.

The precise characterization of such molecules is the bedrock of successful drug development. Spectroscopic techniques provide a non-destructive window into the molecular structure, allowing for unambiguous identification and a deeper understanding of the compound's chemical environment. This guide is designed to provide a senior application scientist's perspective on the expected spectroscopic data for this compound, explaining the "why" behind the data and offering a framework for its interpretation.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, this guide presents predicted data based on the analysis of structurally related compounds and established spectroscopic principles. The following sections detail the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy data.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is anticipated to be complex, with distinct signals for the protons on the furan ring, the aminophenyl ring, the amine group, and the carboxylic acid. The spectrum would likely be acquired in a solvent like DMSO-d₆ to ensure the solubility of the compound and to observe the exchangeable protons of the amine and carboxylic acid groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Rationale |

| Carboxylic Acid (-COOH) | ~13.0 | Broad Singlet | - | The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange with residual water[1][2]. |

| Phenyl H (ortho to -NH₂) | ~7.2-7.4 | Multiplet | ~7-8 | The protons on the aminophenyl ring will exhibit characteristic splitting patterns. The protons ortho and para to the electron-donating amino group will be shielded relative to the meta protons. |

| Phenyl H (meta to -NH₂) | ~6.7-6.9 | Multiplet | ~7-8 | |

| Phenyl H (para to -NH₂) | ~7.0-7.2 | Multiplet | ~7-8 | |

| Furan H-3 | ~7.3-7.5 | Doublet | ~3.5 | The protons on the furan ring are deshielded. The coupling constant between H-3 and H-4 is typically around 3.5 Hz. The chemical shift is influenced by the electron-withdrawing carboxylic acid group. |

| Furan H-4 | ~6.8-7.0 | Doublet | ~3.5 | The H-4 proton is coupled to the H-3 proton. Its chemical shift is influenced by the aminophenyl substituent. |

| Amine (-NH₂) | ~5.0-6.0 | Broad Singlet | - | The chemical shift of amine protons can vary significantly depending on concentration, temperature, and solvent due to hydrogen bonding and exchange. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the range of 0-15 ppm.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Apply a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

-

Data Processing: Fourier transform the acquired free induction decay (FID), phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms and the resonance effects of the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| Carboxylic Acid (C=O) | ~160-165 | The carbonyl carbon of a carboxylic acid is significantly deshielded and typically appears in this region[2][3]. |

| Furan C2 | ~145-150 | The carbon attached to the carboxylic acid group is deshielded. |

| Furan C5 | ~155-160 | The carbon attached to the aminophenyl group is also highly deshielded. |

| Furan C3 | ~115-120 | These carbons are in the typical range for furan ring carbons. |

| Furan C4 | ~110-115 | |

| Phenyl C (attached to Furan) | ~120-125 | The chemical shift of the carbon attached to the furan ring will be influenced by the heteroaromatic system. |

| Phenyl C (ortho to -NH₂) | ~115-120 | The carbons ortho and para to the electron-donating amino group will be shielded. |

| Phenyl C (meta to -NH₂) | ~128-132 | The meta carbons will be less affected by the amino group. |

| Phenyl C (para to -NH₂) | ~118-122 | |

| Phenyl C (attached to -NH₂) | ~145-150 | The carbon directly attached to the nitrogen of the amino group is deshielded. |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: A 100 MHz or higher ¹³C frequency NMR spectrometer.

-

Acquisition Parameters:

-

Employ a proton-decoupled pulse sequence to obtain a spectrum with single lines for each unique carbon.

-

Set the spectral width to cover the range of 0-200 ppm.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

Use a longer relaxation delay (e.g., 2-5 seconds) to ensure accurate integration if quantitative analysis is desired.

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum, using the DMSO-d₆ solvent peak (δ ~39.52 ppm) for calibration.

Predicted Mass Spectrum

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound (C₁₁H₉NO₃), the expected molecular weight can be calculated.

-

Molecular Formula: C₁₁H₉NO₃

-

Monoisotopic Mass: 203.0582 g/mol

-

Average Molecular Weight: 203.194 g/mol

Table 3: Predicted High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z |

| [M+H]⁺ | 204.0655 |

| [M+Na]⁺ | 226.0475 |

| [M-H]⁻ | 202.0510 |

Expected Fragmentation Pattern:

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) at m/z 203 would be expected. Key fragmentation pathways would likely involve:

-

Loss of H₂O (m/z 185): From the carboxylic acid group.

-

Loss of COOH (m/z 158): Decarboxylation is a common fragmentation for carboxylic acids.

-

Loss of CO (m/z 175): From the furan ring or the carboxylic acid.

-

Cleavage of the bond between the furan and phenyl rings.

Experimental Protocol for Mass Spectrometry (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization source.

-

Acquisition Parameters:

-

Acquire spectra in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

-

Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the parent ion.

-

-

Data Analysis: Determine the accurate mass of the parent ions and use this to confirm the elemental composition. Analyze the fragmentation pattern in MS/MS experiments to further confirm the structure.

Predicted Infrared (IR) Spectrum

The IR spectrum provides information about the functional groups present in the molecule. The spectrum of this compound will be characterized by the vibrational modes of the carboxylic acid, amine, furan, and phenyl groups.

Table 4: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| Carboxylic Acid O-H | 3300-2500 | Broad, Strong | O-H Stretch |

| Amine N-H | 3400-3300 | Medium, Sharp (two bands for -NH₂) | N-H Stretch |

| Aromatic C-H | 3100-3000 | Medium to Weak | C-H Stretch |

| Carboxylic Acid C=O | 1725-1700 | Strong, Sharp | C=O Stretch |

| Aromatic C=C | 1600-1450 | Medium to Strong | C=C Stretch |

| Furan C-O-C | 1250-1050 | Strong | C-O-C Stretch |

| Amine N-H Bend | 1650-1580 | Medium | N-H Bend |

The broad O-H stretch of the carboxylic acid is a hallmark of this functional group and is due to strong hydrogen bonding[1][4][5]. The C=O stretch will be a very intense and sharp peak. The two N-H stretching bands are characteristic of a primary amine.

Experimental Protocol for Infrared (IR) Spectroscopy:

-

Sample Preparation: For a solid sample, the most common method is Attenuated Total Reflectance (ATR). Place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Visualization of Molecular Structure and Spectroscopic Relationships

The following diagrams illustrate the molecular structure and the relationships between the different spectroscopic data.

Caption: Molecular structure of this compound.

Caption: Workflow for the spectroscopic characterization of a synthesized compound.

Conclusion

The spectroscopic characterization of this compound is a critical step in its development for any application. This guide has provided a comprehensive overview of the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data for this molecule. By understanding the principles behind these spectroscopic techniques and by comparing the expected data with that of known compounds, researchers can confidently identify and characterize this compound. The detailed experimental protocols provided herein offer a practical framework for obtaining high-quality spectroscopic data, ensuring the scientific integrity of the research. As a senior application scientist, I trust this guide will be an invaluable resource for those working with this promising class of molecules.

References

- Vertex AI Search. (n.d.). 5-(2-AMINO-PHENYL)-FURAN-2-CARBOXYLIC ACID METHYL ESTER synthesis.

- Royal Society of Chemistry. (2021). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Green Chemistry.

- ResearchGate. (n.d.). Hybrid Conversion of 5‐Hydroxymethylfurfural to 5‐Aminomethyl‐2‐furancarboxylic acid: Toward New Bio‐sourced Polymers | Request PDF.

- Columbia University. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids.

- PubChem. (n.d.). 2-Furancarboxylic acid.

- Echemi. (2024). IR Spectra for Carboxylic Acid | Detailed Guide.

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for Catalytic oxidation of 5-HMF.

- MDPI. (2020). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2020(4), M1145.

- Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives.

- NIST. (n.d.). 2-Furancarboxylic acid.

- ResearchGate. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid.

- MDPI. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022(4), M1515.

- Golm Metabolome Database. (n.d.). Synonyms of Furan-2-carboxylic acid.

- Semantic Scholar. (n.d.). 5-(4-Nitrophenyl)furan-2-carboxylic acid Supplementary Materials.

- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- PubChem. (n.d.). 5-(2-Amino-4-chlorophenyl)furan-2-carboxylic acid.

- ChemicalBook. (n.d.). 2-Furoic acid(88-14-2) 13C NMR spectrum.

- Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2).

- Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- ResearchGate. (n.d.). The Fourier transform infrared (FTIR) spectra of...

- NIST. (n.d.). 2-Furancarboxylic acid Mass Spectrum.

- PubChem. (n.d.). 5-Formyl-2-furancarboxylic Acid.

- Cayman Chemical. (n.d.). 5-Hydroxymethyl-2-furancarboxylic Acid (CAS 6338-41-6).

Sources

A Technical Guide to 5-(2-Aminophenyl)furan-2-carboxylic acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-(2-aminophenyl)furan-2-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry and materials science. While a specific CAS number for this carboxylic acid is not readily found in public databases, this document outlines its core characteristics, a robust synthetic pathway derived from its known methyl ester precursor, and its potential applications based on the biological activity of structurally related molecules.

Chemical Identity and Physicochemical Properties

This compound belongs to the class of 5-arylfuran-2-carboxylic acids. The core structure consists of a furan-2-carboxylic acid moiety linked at the 5-position to an aminophenyl group. This bifunctional arrangement, featuring both a carboxylic acid and an aromatic amine, makes it a valuable scaffold for further chemical elaboration.

While the specific compound is not widely cataloged, its methyl ester, This compound methyl ester , is identified by CAS Number 54023-14-2 [1]. The properties of the parent acid can be reliably inferred from this ester.

| Property | Expected Value | Source/Rationale |

| Molecular Formula | C₁₁H₉NO₃ | Derived from structure |

| Molecular Weight | 203.19 g/mol | Calculated from formula |

| Appearance | Expected to be a solid | General property of aromatic carboxylic acids |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and alcohols | Inferred from structural analogues[2][3] |

| pKa | Estimated 3-4 for the carboxylic acid, ~4-5 for the anilinium ion | Based on furoic acid and aniline derivatives[4] |

Synthesis and Purification

The most logical and efficient synthesis of this compound is a two-step process. This involves an initial palladium-catalyzed cross-coupling reaction to form the carbon-carbon bond between the furan and phenyl rings, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid. This method offers high yields and good functional group tolerance.

Synthetic Workflow

The proposed synthetic pathway is illustrated below:

Caption: Proposed two-step synthesis of this compound.

Step 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming aryl-aryl bonds.[5][6] In this step, methyl 5-bromofuran-2-carboxylate is coupled with 2-aminophenylboronic acid using a palladium catalyst. The choice of a palladium catalyst and a suitable base is critical for achieving high yields.

Experimental Protocol:

-

Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 5-bromofuran-2-carboxylate (1.0 eq) and 2-aminophenylboronic acid (1.2 eq) in a suitable solvent such as 1,4-dioxane or a toluene/water mixture.

-

Catalyst and Base Addition: Add the palladium catalyst, for instance, bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq), and a base like 2 M aqueous sodium carbonate (Na₂CO₃) (2.0 eq).[2][3]

-

Reaction: Heat the mixture to reflux (typically 90-100 °C) and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite. The filtrate is then diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, methyl 5-(2-aminophenyl)furan-2-carboxylate, can be purified by column chromatography on silica gel.

Step 2: Ester Hydrolysis

The final step is the conversion of the methyl ester to the carboxylic acid via saponification. Basic hydrolysis is a standard and effective method for this transformation.[2][3][7]

Experimental Protocol:

-

Reaction Setup: Dissolve the purified methyl 5-(2-aminophenyl)furan-2-carboxylate (1.0 eq) in a mixture of methanol and water.

-

Base Addition: Add an excess of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (e.g., 3.0 eq).

-

Hydrolysis: Stir the reaction mixture at room temperature or gentle reflux for several hours until TLC analysis indicates the complete consumption of the starting ester.

-

Acidification and Isolation: After cooling, partially concentrate the mixture in vacuo to remove the methanol. Dilute the remaining aqueous solution with water and acidify to a pH of 3-4 with a dilute acid (e.g., 1 M HCl). The carboxylic acid product will precipitate out of the solution.

-

Purification: Collect the precipitate by vacuum filtration, wash it with cold water, and dry it under vacuum to obtain the pure this compound.

Physicochemical and Spectroscopic Analysis

The structure of the final compound can be confirmed using standard spectroscopic techniques. The expected data are summarized below.

| Technique | Expected Observations |

| ¹H NMR | - A broad singlet for the carboxylic acid proton (>10 ppm).- Doublets for the furan protons (typically in the 6.5-7.5 ppm region).- Aromatic protons of the aminophenyl ring (in the 6.5-8.0 ppm range).- A broad singlet for the amine (-NH₂) protons. |

| ¹³C NMR | - A signal for the carboxylic carbon (around 160-170 ppm).- Signals for the furan and phenyl carbons in the aromatic region (100-160 ppm). |

| FTIR (cm⁻¹) | - A very broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹).[8][9]- A strong C=O stretch from the carboxylic acid (1680-1710 cm⁻¹).[8][9]- N-H stretching from the primary amine (two bands, ~3300-3500 cm⁻¹).- C-O stretching (1210-1320 cm⁻¹).[8] |

| Mass Spec (ESI) | Expected [M-H]⁻ ion at m/z 202.05 or [M+H]⁺ ion at m/z 204.06. |

Applications in Research and Drug Discovery

The furan scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities.[10] The incorporation of an aminophenyl group further enhances its potential for developing novel therapeutic agents.

-

Antimicrobial and Anticancer Agents: Furan-based compounds have shown promising results as both antimicrobial and anticancer agents.[11] The specific structure of this compound makes it an interesting candidate for screening in these areas.

-

Enzyme Inhibitors: The 5-phenyl-furan-2-carboxylic acid scaffold has been identified as a potential inhibitor of enzymes in mycobacterial species, making it a target for the development of new antitubercular drugs.[2][3]

-

Chemical Probe and Building Block: The dual functionality of this molecule allows it to be used as a versatile building block. The amine group can be acylated, alkylated, or used in cyclization reactions, while the carboxylic acid can be converted into esters, amides, or other derivatives, paving the way for the synthesis of diverse chemical libraries.

Safety, Handling, and Storage

As a specific Material Safety Data Sheet (MSDS) is not available, general precautions for handling aromatic carboxylic acids and amines should be followed.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents and strong bases.

-

Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.

References

- Vertex AI Search. 5-(2-AMINO-PHENYL)-FURAN-2-CARBOXYLIC ACID METHYL ESTER synthesis. Accessed January 13, 2026.

- UCLA Chemistry & Biochemistry. IR Spectroscopy Tutorial: Carboxylic Acids. Accessed January 13, 2026.

- Organic Syntheses. Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Accessed January 13, 2026.

- Patsnap. 2-furancarboxylic acid patented technology retrieval search results - Eureka. Accessed January 13, 2026.

- BenchChem. A Comparative Guide to the Biological Activity of 2-Furancarboxylic Acid and Its Analogues. Accessed January 13, 2026.

- ResearchGate.

- Echemi. IR Spectra for Carboxylic Acid | Detailed Guide. Accessed January 13, 2026.

- SSRG International Journal of Applied Chemistry. Furan: A Promising Scaffold for Biological Activity. 2024.

- ChemHelp ASAP. Suzuki cross-coupling reaction. YouTube. February 13, 2020.

- Google Patents. US2915534A - 2, 5-bis(rho-aminophenyl)

- Google Patents. US20230339876A1 - Process for preparing aminofuranes. Accessed January 13, 2026.

- Journal of Chemical and Pharmaceutical Research. A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. 2014;6(5):104-105.

- MDPI. 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank. 2022.

- ResearchGate. (PDF) 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Accessed January 13, 2026.

- National Institute of Standards and Technology. 2-Furancarboxylic acid - IR Spectrum. NIST Chemistry WebBook. Accessed January 13, 2026.

- PubChem. 2-Furancarboxylic acid | C5H4O3 | CID 6919.

- PubMed Central. Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation.

- ResearchGate. Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. Accessed January 13, 2026.

- PubChem. 5-Amino-furan-2-carboxylic acid | C5H5NO3 | CID 12284019.

- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction. Accessed January 13, 2026.

Sources

- 1. 5-(2-AMINO-PHENYL)-FURAN-2-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-Furancarboxylic acid | C5H4O3 | CID 6919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. jocpr.com [jocpr.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. echemi.com [echemi.com]

- 10. 5-(2-Amino-4-chlorophenyl)furan-2-carboxylic acid | C11H8ClNO3 | CID 121241139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

The Aminophenyl Furan Scaffold: A Technical Guide to Unlocking Its Diverse Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have made it a focal point for the development of novel therapeutic agents.[3] This technical guide delves into the biological significance of a specific and highly promising subclass: aminophenyl furan derivatives. By incorporating the aminophenyl moiety, researchers have unlocked a diverse range of biological activities, from combating microbial infections and mitigating inflammation to inducing cancer cell death. This document provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of these compounds, offering valuable insights for professionals engaged in drug discovery and development.

The Architectural Blueprint: Synthesis of Aminophenyl Furan Derivatives

The synthetic accessibility of the aminophenyl furan scaffold is a key enabler of its exploration in medicinal chemistry. While various methods exist for the synthesis of furan derivatives, a common and adaptable strategy for introducing the aminophenyl group involves multi-step sequences. A generalized synthetic protocol is outlined below, which can be modified based on the desired substitution pattern.

Generalized Synthetic Protocol:

-

Synthesis of a Furan Core: A foundational step is the construction of the furan ring. This can be achieved through various classical methods, such as the Paal-Knorr synthesis from a 1,4-dicarbonyl compound and a dehydrating agent, or the Feist-Benary furan synthesis.

-

Introduction of a Precursor to the Phenyl Group: Often, a phenyl group is introduced onto the furan core via a cross-coupling reaction, such as the Suzuki-Miyaura coupling.[4] This typically involves a halogenated furan derivative reacting with a phenylboronic acid.

-

Nitration of the Phenyl Ring: To introduce the amino group, the phenyl ring is commonly first nitrated using a mixture of nitric acid and sulfuric acid. This electrophilic aromatic substitution reaction typically directs the nitro group to the para or ortho position.

-

Reduction of the Nitro Group: The final step to yield the aminophenyl furan derivative is the reduction of the nitro group to an amine. This can be accomplished using various reducing agents, with a common and efficient method being the use of tin(II) chloride in an acidic medium or catalytic hydrogenation.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents. Furan derivatives have long been recognized for their antibacterial and antifungal properties.[2][5] The incorporation of an aminophenyl moiety can further enhance this activity, likely by modulating the electronic properties of the furan ring system and providing additional sites for interaction with microbial targets.

Experimental Protocol for Antimicrobial Screening:

A standard method to evaluate the antimicrobial efficacy of newly synthesized aminophenyl furan derivatives is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

-

Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution of Test Compounds: The aminophenyl furan derivatives are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation and Incubation: Each well is inoculated with the microbial suspension. Positive (broth with inoculum) and negative (broth only) controls are included. The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationship (SAR) Insights:

While extensive SAR studies on aminophenyl furans are still emerging, preliminary findings from broader furan derivative studies suggest that the position of the aminophenyl group and the presence of other substituents on both the furan and phenyl rings can significantly influence antimicrobial activity. For instance, the introduction of electron-withdrawing groups on the phenyl ring can sometimes enhance activity against certain strains.[4]

Taming the Fire: Anti-inflammatory Potential

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Furan derivatives have demonstrated anti-inflammatory properties, often through the inhibition of key inflammatory mediators.[6] The aminophenyl group can contribute to these effects by interacting with specific biological targets involved in the inflammatory cascade.

Experimental Protocol for In Vitro Anti-inflammatory Assay:

A common cell-based assay to screen for anti-inflammatory activity involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium and seeded in 96-well plates.

-

Compound Treatment: The cells are pre-treated with various concentrations of the aminophenyl furan derivatives for a defined period (e.g., 1 hour).

-

Stimulation: The cells are then stimulated with LPS (a potent inducer of inflammation) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.

-

Nitric Oxide Measurement: After an incubation period (e.g., 24 hours), the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage inhibition of NO production by the test compounds is calculated relative to the LPS-stimulated control.

A Targeted Strike: Anticancer Activity

The development of novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Furan-containing compounds have emerged as a promising class of anticancer agents, with some derivatives exhibiting potent cytotoxic activity against various cancer cell lines.[7][8] The aminophenyl furan scaffold offers a versatile platform for the design of new anticancer drugs.

Experimental Protocol for In Vitro Cytotoxicity Assay:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cells.

-

Cell Seeding: Cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of the aminophenyl furan derivatives for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow for the conversion of MTT into formazan crystals by metabolically active cells.

-

Formazan Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Determination: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Potential Mechanisms of Anticancer Action:

The anticancer activity of furan derivatives can be attributed to various mechanisms.[8] For aminophenyl furan derivatives, plausible mechanisms include:

-

Induction of Apoptosis: Many anticancer drugs exert their effects by inducing programmed cell death. Furan derivatives have been shown to induce apoptosis through the modulation of key signaling pathways.[7]

-

Cell Cycle Arrest: Disruption of the normal cell cycle progression is another effective strategy to inhibit cancer cell proliferation. Some furan compounds have been found to cause cell cycle arrest at different phases.

-

Inhibition of Tubulin Polymerization: The microtubule network is a critical component of the cytoskeleton and is essential for cell division. Certain furan derivatives have been identified as inhibitors of tubulin polymerization, similar to some established anticancer drugs.[1]

-

Kinase Inhibition: The aminophenyl moiety is a common feature in many kinase inhibitors. It is plausible that aminophenyl furan derivatives could target specific kinases involved in cancer cell signaling pathways.

Quantitative Data Summary:

The following table summarizes representative biological activity data for some aminophenyl furan derivatives and related compounds from the literature. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions.

| Compound Class | Biological Activity | Target/Assay | Potency (IC50/MIC) | Reference |

| Furan-based derivatives | Anticancer | MCF-7 breast cancer cells | IC50: 2.96 µM and 4.06 µM for compounds 7 and 4 respectively | [7] |

| Furan derivatives | Anticancer | HeLa and SW620 cell lines | IC50 values ranging from 0.08 to 8.79µM | [8] |

| Phenylfuranylnicotinamidines | Antimicrobial | Various microorganisms | Moderate to good activity | [4] |

Future Directions and Conclusion

The aminophenyl furan scaffold represents a fertile ground for the discovery of new therapeutic agents. The synthetic accessibility and the diverse range of biological activities make this class of compounds highly attractive for further investigation. Future research should focus on:

-

Expansion of Chemical Diversity: The synthesis and biological evaluation of a broader range of aminophenyl furan derivatives with diverse substitution patterns are needed to establish comprehensive structure-activity relationships.

-

Mechanism of Action Studies: In-depth studies are required to elucidate the precise molecular mechanisms underlying the observed biological activities. This will enable the rational design of more potent and selective compounds.

-

In Vivo Efficacy and Safety Profiling: Promising candidates identified from in vitro studies should be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

References

-

Synthesis of Furan Derivatives Condensed with Carbohydrates. (n.d.). PMC. Retrieved January 12, 2026, from [Link]

-

Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. (n.d.). PMC. Retrieved January 12, 2026, from [Link]

-

Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. (n.d.). PMC. Retrieved January 12, 2026, from [Link]

-

Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2022). PMC. Retrieved January 12, 2026, from [Link]

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). Oriental Journal of Chemistry. Retrieved January 12, 2026, from [Link]

- Pharmacological activity of furan derivatives. (2024). Google Search.

-

Quantitative structure–activity relationship. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

-

Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

-

Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). PMC. Retrieved January 12, 2026, from [Link]

-

Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. (2023). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). Oriental Journal of Chemistry. Retrieved January 12, 2026, from [Link]

Sources

- 1. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological activity of furan derivatives [wisdomlib.org]

- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 6. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

Furan-Based Compounds: A Technical Guide to Unlocking Novel Therapeutic Targets

Abstract

The furan scaffold, a five-membered aromatic heterocycle, is a privileged structure in medicinal chemistry, underpinning the pharmacophores of a diverse array of therapeutic agents.[1][2] Its unique electronic and structural properties have rendered it a versatile building block in the quest for novel drugs with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3] This in-depth technical guide provides a comprehensive overview of the key therapeutic targets of furan-based compounds, intended for researchers, scientists, and drug development professionals. We will delve into the intricate molecular mechanisms of action, supported by quantitative data, detailed experimental protocols for target validation, and visual representations of the signaling pathways involved. This guide aims to equip researchers with the foundational knowledge and practical insights necessary to navigate the promising landscape of furan-based drug discovery.

Introduction: The Furan Moiety as a Cornerstone in Drug Design

The furan nucleus is a recurring motif in a multitude of clinically approved drugs and experimental therapeutic agents.[1] Its prevalence stems from its ability to act as a bioisostere for other aromatic rings, such as benzene and thiophene, while offering distinct advantages in metabolic stability, solubility, and receptor binding affinity. The strategic incorporation of the furan ring can significantly influence the pharmacokinetic and pharmacodynamic profiles of a drug candidate. Furthermore, the furan scaffold is amenable to a wide range of chemical modifications, allowing for the fine-tuning of its biological activity and the exploration of diverse structure-activity relationships (SAR).

This guide will explore the major therapeutic areas where furan-based compounds have shown significant promise, with a focus on their molecular targets and the signaling pathways they modulate. We will dissect the causality behind experimental choices in target validation and provide self-validating protocols to ensure scientific integrity.

Anticancer Therapeutic Targets of Furan-Based Compounds

Furan derivatives have emerged as a formidable class of anticancer agents, exhibiting cytotoxicity against a variety of tumor cell lines through diverse mechanisms of action.[4][5][6] Key therapeutic targets in oncology include receptor tyrosine kinases, crucial components of the cell cycle machinery, and pivotal signaling cascades that govern cell proliferation and survival.

Inhibition of Receptor Tyrosine Kinases: The Case of VEGFR-2

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy.[7] Several furan- and furopyrimidine-based derivatives have demonstrated potent inhibitory activity against VEGFR-2.[8]

| Compound Class | Specific Derivative | Target | IC50 (nM) | Cell Line (for cytotoxicity) | IC50 (µM) (Cytotoxicity) | Reference |

| Furopyrimidine | Compound 4c | VEGFR-2 | 57.1 | A549 | 14.5 | [8] |

| Furan | Compound 7b | VEGFR-2 | 42.5 | A549 | 6.66 | [8] |

| Furan | Compound 7c | VEGFR-2 | 52.5 | HT-29 | 8.51 | [8] |

| Furan-thiazolidinone | Compound 39 | VEGFR-2 | 80 | - | - | [7] |

| Furan-thiazolidinone | Compound 40 | VEGFR-2 | 83 | - | - | [7] |

| Furan-thiazolidinone | Compound 41 | VEGFR-2 | 95 | - | - | [7] |

| Isatin-furan | Compound 43 | VEGFR-2 | 26.38 | - | - | [7] |

| Isatin-furan | Compound 44 | VEGFR-2 | 44.67 | - | - | [7] |

This protocol outlines a luminescence-based assay to determine the in vitro inhibitory activity of a test compound against recombinant human VEGFR-2.

Materials:

-

Recombinant Human VEGFR-2 (GST-tagged)

-

5x Kinase Buffer

-

ATP (500 µM solution)

-

PTK Substrate (e.g., Poly(Glu,Tyr) 4:1)

-

Test compound (furan derivative) dissolved in DMSO

-

Kinase-Glo® MAX Reagent

-

White, opaque 96-well plates

-

Plate-reading luminometer

Procedure:

-

Reagent Preparation:

-

Prepare 1x Kinase Buffer by diluting the 5x stock with sterile deionized water.

-

Prepare serial dilutions of the test compound in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.

-

Dilute the recombinant VEGFR-2 enzyme to the desired concentration (e.g., 1 ng/µL) in 1x Kinase Buffer.

-

-

Assay Plate Setup:

-

Add 5 µL of the diluted test compound or vehicle (for positive and negative controls) to the wells of a 96-well plate.

-

Add 20 µL of the diluted VEGFR-2 enzyme solution to all wells except the "no enzyme" negative control wells. For the negative control wells, add 20 µL of 1x Kinase Buffer.

-

Gently mix the plate and pre-incubate for 10-15 minutes at room temperature.

-

-

Kinase Reaction:

-

Prepare a master mix containing ATP and the PTK substrate in 1x Kinase Buffer.

-

Initiate the kinase reaction by adding 25 µL of the ATP/substrate master mix to each well.

-

Incubate the plate at 30°C for 45 minutes.[9]

-

-

Signal Detection:

-

Equilibrate the Kinase-Glo® MAX reagent to room temperature.

-

Add 50 µL of the Kinase-Glo® MAX reagent to each well to stop the kinase reaction and generate a luminescent signal.[9]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.[9]

-

-

Data Analysis:

-

Subtract the background luminescence (from "no enzyme" controls) from all other readings.

-

The luminescence signal is inversely proportional to the kinase activity.

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression model to determine the IC50 value.

-

Caption: Furan compounds can inhibit VEGFR-2, blocking downstream signaling.

Targeting the PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in many cancers.[10][11] Benzo[b]furan derivatives have been shown to induce apoptosis in breast cancer cells by effectively inhibiting this critical signaling cascade.[10]

This protocol describes the use of Western blotting to assess the phosphorylation status of key proteins in the PI3K/Akt pathway following treatment with a furan-based compound.[12][13][14][15]

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Cell culture medium and supplements

-

Test compound (furan derivative) dissolved in DMSO

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-mTOR, anti-total mTOR)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to 70-80% confluency.

-

Treat cells with various concentrations of the furan derivative or vehicle control (DMSO) for the desired time period.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS.

-

Lyse cells with ice-cold RIPA buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the levels of phosphorylated proteins to the total protein levels.

-

Caption: Benzo[b]furan derivatives inhibit the PI3K/Akt/mTOR pathway.

Disruption of Microtubule Dynamics by Targeting Tubulin

Tubulin proteins are the building blocks of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. Disruption of tubulin polymerization is a well-established anticancer strategy.[5] Certain furan derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[5]

| Compound | Cell Line | IC50 (µM) | Reference |

| Furan derivative 4 | MCF-7 | 4.06 | [5] |

| Furan derivative 7 | MCF-7 | 2.96 | [5] |

| Furan-pyridinone 4c | KYSE70/KYSE150 | 0.655 (µg/mL) | [6] |

| Benzo[b]furan 26 | MCF-7 | 0.057 | [10] |

| Benzo[b]furan 36 | MCF-7 | 0.051 | [10] |

This protocol describes a cell-based assay to assess the effect of a test compound on microtubule polymerization.[16][17][18][19]

Materials:

-

Cancer cell line (e.g., A549)

-

Cell culture medium and supplements

-

Test compound (furan derivative) dissolved in DMSO

-

Formaldehyde solution

-

Permeabilization buffer

-

Blocking buffer

-

Primary antibody (e.g., anti-α-tubulin)

-

Fluorescently labeled secondary antibody

-

Nuclear stain (e.g., DAPI)

-

High-content imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a multi-well plate suitable for imaging.

-

Treat cells with various concentrations of the furan derivative or vehicle control for a defined period.

-

-

Immunofluorescence Staining:

-

Fix the cells with formaldehyde.

-

Permeabilize the cells with permeabilization buffer.

-

Block non-specific antibody binding with blocking buffer.

-

Incubate with the primary anti-tubulin antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Stain the nuclei with DAPI.

-

-

Imaging and Analysis:

-

Acquire images using a high-content imaging system.

-

Analyze the images to quantify changes in microtubule network integrity, such as filament length, density, and overall morphology.

-

Caption: Furan compounds inhibit tubulin polymerization, leading to apoptosis.

Anti-inflammatory Therapeutic Targets of Furan-Based Compounds

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Furan-based compounds have demonstrated significant anti-inflammatory properties through the modulation of key signaling pathways and enzymes involved in the inflammatory response.[20][21][22]

Modulation of MAPK and PPAR-γ Signaling Pathways

Mitogen-activated protein kinase (MAPK) signaling pathways are crucial in transducing extracellular signals to cellular responses, including inflammation. Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor that plays a critical role in regulating inflammation and metabolism.[23][24][25] Furan derivatives can exert their anti-inflammatory effects by modulating these pathways.

Caption: Furan compounds can modulate the MAPK signaling cascade.

Inhibition of Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX) enzymes, particularly COX-2, are key players in the synthesis of prostaglandins, which are potent inflammatory mediators. Selective inhibition of COX-2 is a major therapeutic strategy for treating inflammation and pain.[26][27][28][29][30] Diaryl furanones are a class of furan derivatives that have been extensively studied as selective COX-2 inhibitors.[26][28][30]

| Compound | COX-2 IC50 (µM) | Reference |

| Furanone derivative 1c | 0.301 | [26] |

| Furanone derivative 1e | 0.222 | [26] |

| Furanone derivative 2g | 2.000 | [26] |

| DCH1 | 102.10 (µg/mL) | [31] |

Antimicrobial Therapeutic Targets of Furan-Based Compounds

The rise of antibiotic resistance poses a significant threat to global health. Furan derivatives, particularly nitrofurans, have a long history of use as antimicrobial agents.[1][32][33][34] Their mechanisms of action are often multifaceted, involving the inhibition of essential bacterial enzymes and the generation of reactive intermediates that damage microbial macromolecules.

Inhibition of Bacterial Growth

Furan-based compounds exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][32] Their efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC).

| Compound/Derivative | Staphylococcus aureus (MIC in µg/mL) | Methicillin-resistant S. aureus (MRSA) (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | Reference |

| Nitrofurantoin | 1.5625 | 1 | - | [1] |

| Furan-rhodanine derivative 4l | - | 2-4 | - | [1] |

| Furan-chalcone derivative 2a | 256 | - | 512 | [1][32] |

| Furan-chalcone derivative 2c | 256 | - | 1024 | [1][32] |

| Furanone Derivative F131 | 8-16 | - | - | [33] |

| 3-aryl-3(furan-2-yl) propanoic acid derivative | - | - | 64 | [34] |

Conclusion and Future Directions

Furan-based compounds represent a rich and enduring source of therapeutic innovation. Their chemical tractability and diverse biological activities have solidified their importance in medicinal chemistry. This guide has highlighted some of the key therapeutic targets of furan derivatives in oncology, inflammation, and infectious diseases. The provided quantitative data and experimental protocols offer a practical framework for researchers to further explore the therapeutic potential of this remarkable scaffold.

Future research should continue to unravel the intricate structure-activity relationships of furan derivatives to design more potent and selective inhibitors. The exploration of novel furan-based chemical entities and their evaluation against a wider range of therapeutic targets will undoubtedly pave the way for the development of next-generation medicines.

References

-

Bio-protocol. (n.d.). Cell-Based Tubulin Polymerization Assay. Retrieved from [Link]

- BenchChem. (2025). Furan Derivatives: A Comparative Guide to Their Antibacterial Activity. BenchChem.

- BenchChem. (2025).

- Bhatiya, C. B., et al. (2011). QSAR analysis of furanone derivatives as potential COX-2 inhibitors: kNN MFA approach. Arabian Journal of Chemistry, 4(4), 435-443.

-

ResearchGate. (n.d.). IC 50 of furan derivatives against the HeLa, Hepg2 and Vero cell lines. Retrieved from [Link]

- BenchChem. (2025).

- Kamal, A., et al. (2016). Benzo[b]furan Derivatives Induces Apoptosis by Targeting the PI3K/Akt/mTOR Signaling Pathway in Human Breast Cancer Cells. Bioorganic & Medicinal Chemistry, 24(13), 3049-3062.

- Stancheva, S. S., et al. (2022). Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. Molecules, 27(19), 6599.

- BenchChem. (2025). Application Notes and Protocols: Vegfr-2-IN-13 In Vitro Kinase Assay. BenchChem.

- Schier, T., et al. (2025). The Furan Fatty Acids 11M5 and 11D5 Can Act as Activators of Human Peroxisome Proliferator‐Activated Receptor Gamma. Molecular Nutrition & Food Research, e2200309.

- Al-Ostath, A., et al. (2022). Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-pyrazolines. Molecules, 27(23), 8234.

-

BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

- BenchChem. (2025). Application Notes: Vegfr-2-IN-45 In Vitro Kinase Assay Protocol. BenchChem.

- El-Gamal, M. I., et al. (2024). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS Medicinal Chemistry Letters.

-

CORE. (2011). QSAR analysis of furanone derivatives as potential COX-2 inhibitors: kNN MFA approach. Retrieved from [Link]

-

ResearchGate. (n.d.). Structural activity relationship of Furan hybrids (35) as potent PPAR ligands. Retrieved from [Link]

- Gupta, A., et al. (2008). Quantitative Structure Activity Relationship Studies of Diaryl Furanones as Selective COX-2 Inhibitors. Letters in Drug Design & Discovery, 5(5), 336-343.

- Kumar, A., et al. (2022).

- Karyagina, A. S., et al. (2022). Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures. Antibiotics, 11(11), 1500.

- Schier, T., et al. (2025). The Furan Fatty Acids 11M5 and 11D5 Can Act as Activators of Human Peroxisome Proliferator-Activated Receptor Gamma. Molecular Nutrition & Food Research, e2200309.